An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline
An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline
Introduction
3-Chloro-4-(pyridin-2-ylmethoxy)aniline, identified by CAS Number 524955-09-7, is a heterocyclic aromatic amine of significant interest in medicinal chemistry and pharmaceutical development.[][2] Its structure, which incorporates a substituted aniline core linked to a pyridine ring via a methylene ether bridge, makes it a valuable building block for complex molecular architectures. Notably, it serves as a key intermediate in the synthesis of Neratinib, a potent irreversible tyrosine kinase inhibitor used in the treatment of HER2-positive breast cancer.[3][4]
Understanding the physicochemical properties of this compound is paramount for researchers and drug development professionals. These parameters govern its behavior in both chemical and biological systems, influencing everything from reaction kinetics and purification strategies to solubility, membrane permeability, and ultimately, its pharmacokinetic and pharmacodynamic profile in a therapeutic context. This guide provides a comprehensive overview of its core physicochemical characteristics, supported by detailed experimental protocols for their determination, offering field-proven insights for its practical application.
Core Physicochemical & Structural Data
A summary of the essential physicochemical properties of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline is presented below. It is important to note that some values are predicted based on computational models and serve as valuable estimates for experimental design.
| Property | Value | Source |
| IUPAC Name | 3-chloro-4-(pyridin-2-ylmethoxy)aniline | [] |
| CAS Number | 524955-09-7 | [] |
| Molecular Formula | C₁₂H₁₁ClN₂O | [5] |
| Molecular Weight | 234.68 g/mol | [5] |
| Physical Form | White to Light yellow to Light orange powder to crystal | [6][7] |
| Melting Point | 91.0 - 95.0 °C | [] |
| Boiling Point | 402.5 ± 35.0 °C (Predicted) | [] |
| Density | 1.292 ± 0.06 g/cm³ (Predicted) | [] |
| logP (Octanol/Water) | 2.8962 (Predicted) | [5] |
| Topological Polar Surface Area (TPSA) | 48.14 Ų | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
| Rotatable Bonds | 3 | [5] |
Molecular Structure and Spectroscopic Profile
The unique arrangement of functional groups in 3-Chloro-4-(pyridin-2-ylmethoxy)aniline dictates its chemical reactivity and physical properties.
Caption: Chemical structure of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a fundamental tool for structural confirmation. The reported spectrum in deuterated chloroform (CDCl₃) provides key diagnostic signals.[6]
-
¹H NMR (CDCl₃): δ 8.57 (1H, d, J=4.8 Hz), 7.75-7.70 (1H, m), 7.65-7.63 (1H, m), 7.23-7.20 (1H, m), 6.81 (1H, d, J=9.2 Hz), 6.77 (1H, d, J=2.8 Hz), 5.18 (2H, s), 3.48 (2H, br).[6]
Interpretation:
-
δ 8.57: The downfield doublet corresponds to the proton ortho to the pyridine nitrogen, deshielded by the electronegative nitrogen atom.
-
δ 7.75-7.20: Multiplets in this region are characteristic of the other protons on the pyridine ring.
-
δ 6.81 and 6.77: These doublets represent the protons on the aniline ring.
-
δ 5.18: The sharp singlet integrating to 2H is the diagnostic signal for the methylene (-CH₂-) bridge protons.
-
δ 3.48: The broad signal integrating to 2H corresponds to the amine (-NH₂) protons, which are subject to exchange.
For a comprehensive analysis, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable. ¹³C NMR would confirm the carbon backbone, MS would verify the molecular weight and fragmentation pattern, and IR would identify key functional group vibrations (e.g., N-H stretch, C-O ether stretch, C-Cl stretch).
Lipophilicity: Partition Coefficient (logP)
Lipophilicity, quantified by the octanol-water partition coefficient (logP), is a critical determinant of a drug's ADME properties.[8] A positive logP value indicates a preference for a lipid (nonpolar) environment over an aqueous (polar) one.[9] For 3-Chloro-4-(pyridin-2-ylmethoxy)aniline, the computationally predicted logP is 2.8962 , suggesting it is a moderately lipophilic compound.[5]
Experimental Determination of logP: Shake-Flask Method
The Shake-Flask method is the gold standard for logP determination.[9] The causality behind this choice is its direct measurement of partitioning between two immiscible phases, providing a definitive experimental value.
Caption: Workflow for logP determination by the Shake-Flask method.
Step-by-Step Protocol:
-
Phase Preparation: Prepare mutually saturated solvents by mixing n-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and allowing them to equilibrate for at least 24 hours. This prevents volume changes during the experiment.[10]
-
Sample Preparation: Accurately weigh the compound and dissolve it in the pre-saturated n-octanol to create a stock solution of known concentration.
-
Partitioning: In a suitable vessel, combine a precise volume of the pre-saturated aqueous buffer and the pre-saturated n-octanol containing the compound.
-
Equilibration: Agitate the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to reach partition equilibrium.
-
Phase Separation: Centrifuge the mixture to ensure a clean and complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from both the n-octanol and aqueous layers. Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[8]
Acidity and Basicity: Ionization Constant (pKa)
The ionization constant (pKa) defines the extent to which a molecule will exist in a charged or neutral state at a given pH.[11] This is arguably one of the most critical parameters in drug development, as it directly impacts solubility, absorption, and interaction with biological targets.[12] 3-Chloro-4-(pyridin-2-ylmethoxy)aniline has two basic centers: the aniline nitrogen and the pyridine nitrogen. The aniline nitrogen is expected to be a weak base (pKa of the conjugate acid likely in the 3-5 range), while the pyridine nitrogen is also a weak base (pKa of the conjugate acid likely around 5).
Experimental Determination of pKa: Potentiometric Titration
Potentiometric titration is a robust and widely used method for pKa determination.[13] Its selection is justified by its high precision and ability to directly measure pH changes upon addition of a titrant, allowing for the straightforward identification of the pKa at the half-equivalence point.[14]
Caption: Workflow for pKa determination by Potentiometric Titration.
Step-by-Step Protocol:
-
Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent. Due to the compound's lipophilicity, a co-solvent system (e.g., methanol-water or DMSO-water) may be necessary.
-
Titration Setup: Place the solution in a thermostatted vessel and immerse a calibrated pH electrode. Use a standardized strong acid (e.g., 0.1 M HCl) as the titrant, delivered via a precision burette.
-
Titration: Add the titrant in small, precise increments. After each addition, allow the pH reading to stabilize and record the value along with the total volume of titrant added.
-
Data Plotting: Plot the recorded pH values against the volume of titrant added. This will generate a sigmoidal titration curve.
-
Equivalence Point: Determine the equivalence point(s), which corresponds to the steepest part of the curve (the inflection point). This can be found more accurately by plotting the first or second derivative of the curve.
-
pKa Determination: The pKa is the pH at the point where half of the volume of titrant required to reach the first equivalence point has been added (the half-equivalence point).[13] At this point, the concentrations of the protonated (conjugate acid) and neutral base species are equal.
Synthesis and Safety
Synthetic Route
The compound is synthesized via the reduction of a nitro-group precursor, 2-((2-chloro-4-nitrophenoxy)methyl)pyridine. This is a common and effective strategy for introducing an aniline moiety.[6]
Caption: Synthesis of the title compound via nitro-group reduction.
Protocol Summary: The synthesis involves stirring the starting material, 2-((2-chloro-4-nitrophenoxy)methyl)pyridine, with zinc powder and ammonium chloride in a mixture of ethanol and water at 60 °C.[6] The zinc acts as the reducing agent in the presence of ammonium chloride, which serves as a proton source, to selectively reduce the nitro group to an amine. Workup involves extraction with ethyl acetate followed by purification.[6]
Safety and Handling
According to the Safety Data Sheet (SDS), 3-Chloro-4-(pyridin-2-ylmethoxy)aniline presents several hazards.[15]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.
Conclusion
3-Chloro-4-(pyridin-2-ylmethoxy)aniline is a moderately lipophilic, crystalline solid with two basic centers. Its physicochemical profile, characterized by properties such as melting point, logP, and pKa, is fundamental to its application as a key building block in drug discovery. The experimental methodologies detailed in this guide provide a robust framework for researchers to accurately characterize this and similar molecules, ensuring data integrity and facilitating the rational design of new chemical entities.
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Šimatović, A., et al. (2019). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin.
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Al-Iphrahim, J., & Jackson, G. S. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies.
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ChemicalBook. 3-chloro-4-(pyridin-2-ylmethoxy)aniline - Safety Data Sheet.
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Slideshare. pKa and log p determination.
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PharmaeliX. pKa Value Determination Guidance 2024.
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Thermo Fisher Scientific. Calculate reagent log P values to determine solubility characteristics.
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Agilent. Determination of Log P for Compounds of Different Polarity.
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UCHEM. Factory Supply 3-Chloro-4-[(pyridin-2-yl)methyloxy]aniline cas 524955-09-7.
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